molecular formula C4H3BrN2O B3359962 Pyrazine, bromo-, 1-oxide CAS No. 88089-58-1

Pyrazine, bromo-, 1-oxide

Cat. No. B3359962
CAS RN: 88089-58-1
M. Wt: 174.98 g/mol
InChI Key: SJKWNHOVSKIHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . Pyrazine-1-oxide has the molecular formula C4H4N2O and a molecular weight of 96.0874 .


Synthesis Analysis

Pyrazine and its derivatives have been synthesized through various methods . Some of these methods include condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst . The first five approaches are mainly aimed for the substitution at 2, 3, 5, and 6 positions in the pyrazine ring, whereas the last approach is specifically for 1 and 4 positions in pyrazine .


Molecular Structure Analysis

The molecular structure of Pyrazine-1-oxide is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Pyrazine and its derivatives have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . They have been used in various chemical reactions, including those involving corrosion inhibitors for industrial metals .


Physical And Chemical Properties Analysis

Pyrazine is a deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odor . It has a molecular weight of 96.0874 . More detailed physical and chemical properties would require specific experimental data.

Mechanism of Action

While the exact mechanism of action of Pyrazine, bromo-, 1-oxide is not clearly recognized, pyrazine and phenazine compounds have demonstrated biological activities relevant to the treatment of disease . They have shown potential therapeutic value, including several clinically used agents .

properties

IUPAC Name

2-bromo-1-oxidopyrazin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-3-6-1-2-7(4)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWNHOVSKIHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=N1)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517239
Record name 2-Bromo-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine, bromo-, 1-oxide

CAS RN

88089-58-1
Record name 2-Bromo-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazine, bromo-, 1-oxide
Reactant of Route 2
Reactant of Route 2
Pyrazine, bromo-, 1-oxide
Reactant of Route 3
Pyrazine, bromo-, 1-oxide
Reactant of Route 4
Reactant of Route 4
Pyrazine, bromo-, 1-oxide
Reactant of Route 5
Reactant of Route 5
Pyrazine, bromo-, 1-oxide
Reactant of Route 6
Reactant of Route 6
Pyrazine, bromo-, 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.